Cyclopentanesulfonic acid

Description

Significance of Cyclopentanesulfonic Acid in Contemporary Organic Chemistry

In modern organic chemistry, this compound is significant primarily as a strong acid catalyst and a versatile synthetic intermediate. vulcanchem.com Its strong acidic nature, stemming from the sulfonic acid group, allows it to function as an effective proton donor, facilitating a variety of acid-catalyzed reactions. allnex.com This property is crucial for initiating and accelerating crosslinking reactions in the formation of industrial thermoset coating systems. allnex.com

A notable application demonstrating its catalytic efficacy is in polymerization reactions. Research has shown that this compound can be used to polymerize cyclic ethers, such as tetrahydrofuran. google.com In these processes, the acid initiates the ring-opening of the ether, leading to the formation of solid polymers that have applications in the manufacturing of films, fibers, and molded articles. google.com

Overview of Key Research Domains for Cycloalkanesulfonic Acids

The broader class of cycloalkanesulfonic acids, to which this compound belongs, is being explored across several key research domains. vulcanchem.comgoogle.com Their unique chemical structures and strong acidity make them suitable for a range of specialized applications in catalysis, materials science, and pharmaceutical research. vulcanchem.com

In the field of catalysis , these acids are employed in various chemical transformations. vulcanchem.com Beyond polymerization, they are used in the dealumination of crystalline aluminosilicates like zeolites, which are important industrial catalysts. google.com The use of organic sulfonic acids can achieve a high degree of aluminum removal with minimal loss of the material's crystalline structure. google.com This process enhances the catalytic performance of zeolites in various applications. google.com

In materials science , cycloalkanesulfonic acids and their derivatives are investigated for creating functionalized polymers and other advanced materials. vulcanchem.com For example, they are mentioned in the context of producing conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), which are essential components in the manufacture of electronic capacitors. researchgate.net Additionally, perfluorinated cycloalkanesulfonic acids have been patented for use as additives in specialized applications like aviation hydraulic fluids. rsc.orgzenodo.org

In pharmaceutical research , these compounds serve as building blocks for drug discovery. vulcanchem.comontosight.ai The ability of the sulfonic acid group to form hydrogen bonds and engage in ionic interactions allows molecules incorporating this functional group to interact with proteins and enzymes. This makes them interesting candidates for designing new therapeutic agents. ontosight.ai Derivatives like aminothis compound are of particular interest in pharmacology for their potential to act as enzyme inhibitors or receptor modulators. ontosight.ai

Table 2: Key Research Domains for Cycloalkanesulfonic Acids

| Research Domain | Application Example | Source |

|---|---|---|

| Catalysis | Polymerization of tetrahydrofuran. | google.com |

| Dealumination of aluminosilicate (B74896) zeolites. | google.com | |

| Materials Science | Manufacturing of conductive polymers for electronic capacitors. | researchgate.net |

| Additives for aviation hydraulic fluids (perfluorinated derivatives). | rsc.orgzenodo.org | |

| Pharmaceuticals | Building blocks for drug discovery and synthesis of biologically active molecules. | vulcanchem.comontosight.ai |

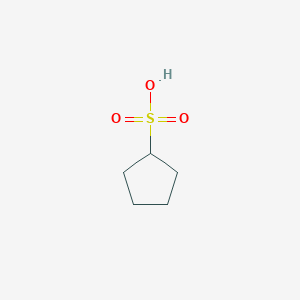

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIKGZQRXQYYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577104 | |

| Record name | Cyclopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19247-73-5 | |

| Record name | Cyclopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopentanesulfonic Acid

Refined Direct Sulfonation Strategies

Direct sulfonation of cyclopentane (B165970) stands as a primary route for the synthesis of cyclopentanesulfonic acid. This method involves the reaction of cyclopentane with a sulfonating agent, typically sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) vulcanchem.com. The optimization of this process hinges on meticulous control of reaction conditions and the use of catalytic systems to enhance yield and selectivity.

Optimized Reaction Conditions and Catalytic Systems for Direct Sulfonation

The efficiency of direct sulfonation is profoundly influenced by the choice of catalyst and the precise control of reaction parameters such as temperature and solvent polarity.

While the direct sulfonation of alkanes can be challenging, the use of catalysts is crucial for achieving reasonable reaction rates and yields. Research into the sulfonation of various organic compounds has highlighted the importance of both Lewis and Brønsted acids as catalysts. For instance, in related reactions, catalysts such as HBF₄ have been shown to be effective in promoting sulfonation-type reactions researchgate.net. The selection of an appropriate catalyst for cyclopentane sulfonation is critical to activate the otherwise inert C-H bonds of the cycloalkane.

The catalyst loading, or the amount of catalyst relative to the reactants, is another key parameter that requires optimization. Insufficient catalyst may lead to slow and incomplete reactions, while excessive amounts can increase costs and potentially lead to unwanted side reactions or purification challenges. The optimal catalyst loading is determined experimentally, balancing reaction rate, yield, and economic viability.

Table 1: Hypothetical Investigation of Catalyst Systems for Cyclopentane Sulfonation

| Catalyst System | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

| Catalyst A | 1 | 50 | 12 | 45 |

| Catalyst A | 5 | 50 | 8 | 75 |

| Catalyst B | 2 | 60 | 10 | 60 |

| Catalyst B | 2 | 80 | 6 | 85 |

Temperature is a critical factor in sulfonation reactions. Elevated temperatures are generally required to overcome the activation energy of the reaction vulcanchem.com. However, excessively high temperatures can lead to side reactions, such as oxidation or the formation of sulfones, which can decrease the yield and purity of the desired this compound. Therefore, precise temperature control is essential for optimizing the synthesis.

The polarity of the solvent can also significantly impact the reaction. The choice of solvent can influence the solubility of the reactants and the stability of the reaction intermediates. In some sulfonation processes, inert solvents are used to help control the reaction temperature and to ensure a homogeneous reaction mixture. The polarity of the solvent can affect the reaction pathway and the selectivity towards the desired product.

Table 2: Hypothetical Effect of Temperature and Solvent on Cyclopentane Sulfonation Yield

| Solvent | Solvent Polarity | Reaction Temperature (°C) | Yield of this compound (%) |

| Dichloromethane | Medium | 40 | 65 |

| Dichloromethane | Medium | 60 | 80 |

| Nitrobenzene | High | 40 | 70 |

| Nitrobenzene | High | 60 | 88 |

This table is for illustrative purposes to demonstrate the potential impact of these parameters, as specific data for cyclopentane sulfonation was not found in the search results.

Industrial-Scale Synthesis Optimization and Purity Enhancement

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure efficiency, safety, and high product purity.

For industrial-scale sulfonation, specialized reactors are employed to handle the often rapid and exothermic nature of the reaction. Falling film reactors are a common choice in the chemical industry for such processes. In these reactors, the liquid reactant is introduced as a thin film on the inside of cooled tubes, while the gaseous sulfonating agent flows concurrently or counter-currently. This design provides a large surface area for the reaction and efficient heat removal, which is crucial for controlling the reaction temperature and preventing side reactions.

Continuous process monitoring is integral to maintaining optimal production conditions. Key parameters that are monitored in real-time include the temperature at various points within the reactor, the flow rates of the reactants, and the pressure. Spectroscopic techniques may also be employed to monitor the progress of the reaction and the formation of the product. This continuous feedback allows for immediate adjustments to the process, ensuring consistent product quality and safe operation.

After the synthesis, this compound must be purified to remove unreacted starting materials, the sulfonating agent, and any byproducts. Common impurities in sulfonic acids include the corresponding sulfuric acid.

Distillation is a widely used method for purifying liquid products. Fractional distillation, carried out under reduced pressure to avoid decomposition at high temperatures, can be used to separate this compound from components with different boiling points. The efficiency of the separation depends on the design of the distillation column and the control of the distillation parameters such as pressure and temperature.

Crystallization is another powerful purification technique for solid compounds. This process involves dissolving the crude this compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the sulfonic acid decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful crystallization, as it should dissolve the sulfonic acid well at high temperatures but poorly at low temperatures. The purity of the final product can be further enhanced by washing the crystals with a small amount of cold, pure solvent.

Advanced purification techniques may involve multi-stage crystallization processes or the use of specific solvent mixtures to achieve very high purity levels required for certain applications.

Indirect Synthetic Routes and Novel Precursors

The synthesis of this compound can be approached through various indirect methodologies that rely on the transformation of functionalized cyclopentane precursors. These routes offer advantages in terms of substrate availability, reaction control, and the potential for introducing structural diversity. Advanced methods focus on the use of organometallic intermediates and the exploration of novel precursor molecules and reaction cascades to improve efficiency and sustainability.

Conversion Pathways from Cyclopentanol (B49286) Derivatives (e.g., via Bromide-Magnesium Complex)

A well-established indirect route to this compound begins with cyclopentanol. This pathway involves a multi-step sequence centered around the formation of a highly reactive organometallic intermediate, specifically a Grignard reagent.

The first step is the conversion of cyclopentanol to a suitable leaving group, typically a halide such as cyclopentyl bromide. This is a standard transformation in organic synthesis. Following this, the key step is the formation of the Grignard reagent, cyclopentyl magnesium bromide, by reacting cyclopentyl bromide with magnesium metal in an anhydrous ether solvent. doubtnut.comharvard.edu

This organometallic compound serves as a potent nucleophilic source of the cyclopentyl group. The crucial carbon-sulfur bond is then formed by reacting the Grignard reagent with sulfur dioxide (SO₂). doubtnut.comstackexchange.com This reaction, analogous to the carboxylation of Grignard reagents with carbon dioxide, results in the formation of a magnesium sulfinate salt intermediate. Subsequent acidic workup protonates this salt to yield cyclopentanesulfinic acid. The final step is the oxidation of the sulfinic acid to the more stable sulfonic acid.

Halogenation: Cyclopentanol is converted to Cyclopentyl bromide.

Grignard Formation: Cyclopentyl bromide reacts with magnesium to form Cyclopentyl magnesium bromide. doubtnut.com

Sulfination: The Grignard reagent reacts with sulfur dioxide to produce a magnesium sulfinate intermediate. stackexchange.com

Hydrolysis & Oxidation: Acidic hydrolysis followed by oxidation yields the final this compound.

Table 1: Reaction Pathway from Cyclopentanol to this compound

| Step | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclopentanol | HBr or PBr₃ | Cyclopentyl bromide |

| 2 | Cyclopentyl bromide | Magnesium (Mg) in dry ether | Cyclopentyl magnesium bromide |

| 3 | Cyclopentyl magnesium bromide | Sulfur dioxide (SO₂) | Cyclopentanesulfinic acid salt |

| 4 | Cyclopentanesulfinic acid | Oxidizing agent (e.g., H₂O₂) | This compound |

Exploration of Alternative Precursors and Reaction Cascades

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes. In the context of this compound synthesis, this involves exploring alternative starting materials and designing reaction cascades that minimize purification steps and improve atom economy.

Alternative Precursors: Beyond cyclopentanol, other cyclopentane derivatives can serve as precursors. A significant advancement involves the direct use of alkyl halides with sulfur dioxide surrogates. rsc.org These surrogates are stable, solid compounds that release SO₂ in a controlled manner, avoiding the challenges of handling gaseous and toxic sulfur dioxide. ethernet.edu.etnih.gov For instance, a sustainable method utilizes thiourea (B124793) dioxide as an eco-friendly SO₂ source to convert alkyl halides directly into the corresponding sulfonic acids, often using air as a green oxidant. rsc.org This approach could be applied to cyclopentyl bromide or iodide, bypassing the explicit formation and isolation of a Grignard reagent.

Table 2: Comparison of Synthetic Approaches

| Methodology | Precursor | Key Reagent for SO₂ Group | Key Features |

|---|---|---|---|

| Classical Grignard Route | Cyclopentanol | Gaseous Sulfur Dioxide | Multi-step; requires isolation of intermediates. |

| Alternative Halide Route | Cyclopentyl Halide | Thiourea dioxide | Sustainable; uses air as oxidant; potentially fewer steps. rsc.org |

| One-Pot Cascade | Cyclopentyl Halide | DABSO (SO₂ Surrogate) | High efficiency; avoids handling gaseous SO₂; reduced waste. nih.gov |

These advanced methodologies represent a shift towards more sophisticated and sustainable practices in the synthesis of organosulfur compounds like this compound.

Elucidation of Cyclopentanesulfonic Acid Reaction Mechanisms and Reactivity

Proton Donating and Accepting Capabilities in Acid-Catalyzed Processes

Cyclopentanesulfonic acid, like other sulfonic acids, is a strong acid due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting sulfonate anion after proton donation. wikipedia.orggokemi.com This inherent acidity allows it to act as an effective proton donor in various acid-catalyzed reactions. wikipedia.org The sulfonic acid group can readily donate a proton (H⁺) to a substrate, thereby activating it for subsequent chemical transformations. gokemi.comacs.org This catalytic role is fundamental in processes such as esterification, hydration, and dehydration reactions. gokemi.comrsc.org

The proton-donating capability of sulfonic acids is significantly greater than that of carboxylic acids. wikipedia.org For instance, the pKa values of methanesulfonic acid and p-toluenesulfonic acid are approximately -1.9 and -2.8, respectively, highlighting their strong acidic nature. wikipedia.org The catalytic activity of sulfonic acids, including this compound, is harnessed in various industrial and laboratory-scale syntheses. mdpi.comresearchgate.net Solid-supported sulfonic acid catalysts, for example, are valued for their ease of separation and potential for recycling. mdpi.com The efficiency of these catalysts is influenced by factors such as the microenvironment of the sulfonic acid group and the presence of water, which can affect proton availability. acs.orgresearchgate.net

In addition to donating protons, the sulfonate group can also act as a proton acceptor in certain contexts, although this is less common given its primary role as a strong acid. The oxygen atoms of the sulfonyl group possess lone pairs of electrons and can, in principle, accept a proton, particularly in superacidic media. However, its predominant chemical behavior is that of a Brønsted acid.

Oxidative and Reductive Transformations of the this compound Core

The cyclopentane (B165970) ring and the sulfonic acid group of this compound can undergo both oxidative and reductive transformations under specific reaction conditions.

The oxidation of this compound can lead to the formation of cyclopentanone (B42830) and other oxidized derivatives. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed for such transformations. The reaction mechanism generally involves the oxidation of the carbon atom to which the sulfonic acid group is attached.

While direct oxidation of the cyclopentane ring of this compound to cyclopentanone is a plausible transformation, the sulfonic acid group itself is generally resistant to oxidation under typical conditions. However, the oxidation of related sulfur-containing compounds provides insights into potential pathways. For instance, thiols can be oxidized to sulfonic acids. google.com In some cases, further oxidation of sulfonic acids can occur, potentially leading to the formation of sulfuric acid under harsh conditions. google.com The oxidation of sulfones to ketones or aldehydes is also a known transformation in organic synthesis. acs.org

The specific conditions for oxidizing this compound to cyclopentanone would require careful control to prevent over-oxidation or degradation of the starting material. The choice of solvent and temperature would be critical parameters in achieving the desired product selectivity.

The reduction of the sulfonic acid group is generally challenging. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be used to reduce other functional groups that might be present on the cyclopentane ring or to reduce derivatives of the sulfonic acid. For instance, sulfonyl chlorides can be reduced to thiols.

Direct reduction of the sulfonic acid group itself to a thiol or other reduced sulfur species is not a straightforward reaction with common laboratory reagents. More typically, the sulfonic acid is first converted to a more reactive derivative, such as a sulfonyl chloride, which can then be subjected to reduction. The cyclopentane ring itself is generally resistant to reduction under these conditions unless unsaturated moieties are present. The reduction of a ketone, if formed through oxidation, to an alcohol like cyclopentanol (B49286) is a standard transformation using reagents like sodium borohydride.

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group of this compound can be converted into other functional groups through nucleophilic substitution reactions. These reactions typically proceed via an initial activation of the sulfonic acid.

The hydroxyl group of the sulfonic acid can be replaced by a halogen, most commonly chlorine, to form a sulfonyl chloride. wikipedia.org Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion. wikipedia.orgwikipedia.orgchemistryscore.commasterorganicchemistry.com The reaction of a sulfonic acid with thionyl chloride produces the corresponding sulfonyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. chemistryscore.commasterorganicchemistry.com Phosphorus pentachloride (PCl₅) can also be employed for this transformation. wikipedia.orgacs.org The resulting cyclopentanesulfonyl chloride is a versatile intermediate.

Once formed, the sulfonyl chloride is susceptible to nucleophilic attack by various nucleophiles, including amines. The reaction of a sulfonyl chloride with a primary or secondary amine yields a sulfonamide. wikipedia.orgchemistrysteps.comlibretexts.org This reaction is a cornerstone of sulfonamide synthesis, a class of compounds with significant applications. organic-chemistry.orgresearchgate.netnih.govacs.org The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. libretexts.org

Nucleophilic substitution at a sulfonyl sulfur center can proceed through different mechanistic pathways, which have distinct stereochemical outcomes. mdpi.comresearchgate.net If the substitution occurs at a chiral sulfur center, the reaction can proceed with either inversion or retention of configuration. mdpi.comrsc.org

The mechanism is often discussed in terms of a concerted SN2-type displacement or a stepwise addition-elimination (A-E) mechanism involving a trigonal bipyramidal intermediate. mdpi.comresearchgate.net In the concerted mechanism, the nucleophile attacks the sulfur atom from the side opposite to the leaving group, leading to an inversion of configuration, analogous to the SN2 reaction at a carbon center. mdpi.com

In the stepwise A-E mechanism, the nucleophile adds to the sulfur atom to form a five-coordinate intermediate. The stereochemical outcome then depends on the relative positions of the entering and leaving groups in this intermediate and whether pseudorotation occurs. mdpi.comrsc.org Depending on these factors, both retention and inversion of configuration are possible. For many nucleophilic substitution reactions at sulfonyl centers, inversion of configuration is a common outcome. scilit.com However, specific reaction conditions and the nature of the nucleophile and leaving group can influence the stereochemical course of the reaction. rsc.org

Comparative Reactivity Studies with Analogous Cycloalkanesulfonic Acids

The reactivity of this compound can be best understood when compared with its analogous cycloalkanesulfonic acids, such as those with different ring sizes. The stability of the cycloalkyl ring and the resulting carbocation intermediates in reactions play a crucial role in determining the relative reactivity. These comparisons are often made by studying the rates of solvolysis of their ester derivatives, such as tosylates (p-toluenesulfonates), as the leaving group ability of the sulfonate is directly related to the strength of the parent sulfonic acid.

Detailed Research Findings

Research into the solvolysis of cycloalkyl sulfonates provides significant insights into the reactivity of the corresponding cycloalkanesulfonic acids. The rate of these reactions is highly dependent on the ring size, which influences I-strain (internal strain) and the ease of forming a carbocation intermediate.

Cyclopropanesulfonic Acid and Cyclobutanesulfonic Acid Derivatives: These small rings possess significant angle strain. In the transition state leading to a carbocation, the ideal bond angle is 120°. For small rings, achieving this angle is difficult, which can destabilize the transition state and slow down the reaction rate compared to open-chain analogs. However, the relief of some eclipsing interactions can sometimes counteract this effect.

This compound Derivatives: The cyclopentane ring is relatively strained. During the formation of a carbocation, the ring can adopt a more planar conformation, which alleviates some of the torsional strain, leading to a significant increase in reactivity. Studies on the acetolysis of cycloalkyl tosylates have shown that cyclopentyl tosylate reacts significantly faster than its open-chain or other cycloalkyl counterparts.

Cyclohexanesulfonic Acid Derivatives: The cyclohexane (B81311) ring is virtually strain-free in its stable chair conformation. The formation of a carbocation introduces significant strain because the ideal 120° bond angles of the carbocation are not easily accommodated within the chair or boat conformations, leading to a decrease in reactivity compared to cyclopentyl derivatives.

The relative rates of acetolysis of various cycloalkyl p-toluenesulfonates provide a quantitative measure of this reactivity trend.

Table 1: Relative Rates of Acetolysis of Cycloalkyl p-Toluenesulfonates at 50°C

| Cycloalkyl Group | Relative Rate (krel) |

|---|---|

| Cyclopropyl | 5 x 10-6 |

| Cyclobutyl | 0.096 |

| Cyclopentyl | 1.00 |

| Cyclohexyl | 0.019 |

| Cycloheptyl | 0.44 |

| Cyclooctyl | 0.42 |

Data derived from studies on the solvolysis of cycloalkyl p-toluenesulfonates.

As the data indicates, the cyclopentyl system exhibits the highest reactivity in this series. This is attributed to the relief of strain in the transition state. The reactivity order is a direct reflection of the stability of the formed carbocation, which is influenced by the ring's conformational characteristics.

In terms of acidity, the inductive effect of the cycloalkyl group on the sulfonic acid moiety is also a factor. Generally, the acidity of sulfonic acids is high. However, subtle differences can be expected based on the electronegativity and hybridization of the carbon atom attached to the sulfonate group. The stability of the conjugate base (the cycloalkanesulfonate anion) determines the acid strength. For cycloalkanesulfonic acids, the differences in acidity are generally smaller than the differences observed in their solvolysis reaction rates, as the negative charge in the sulfonate anion is primarily delocalized over the three oxygen atoms.

Catalytic Applications of Cyclopentanesulfonic Acid and Its Derivatives

Role as a Brønsted Acid Catalyst in Organic Transformations

As a strong Brønsted acid, cyclopentanesulfonic acid readily donates a proton to initiate or accelerate chemical reactions. This capability is harnessed in numerous organic syntheses where protonation of a substrate is a key step. The sulfonic acid group attached to a cyclopentyl ring provides a non-coordinating anion, which is crucial for many catalytic cycles.

The catalytic activity of sulfonic acid groups, such as that in this compound, is prominently demonstrated in condensation reactions. A key example is the self-condensation of cyclopentanone (B42830), a reaction that serves as a model for carbon-carbon bond formation in biomass upgrading processes. In these reactions, sulfonic acid groups are often supported on solid materials like mesoporous silica (B1680970) (MCM-41) to facilitate catalyst recovery and reuse.

The mechanism for the acid-catalyzed self-condensation of cyclopentanone involves several steps. First, the Brønsted acid catalyst protonates the carbonyl oxygen of a cyclopentanone molecule. This is followed by tautomerization to form an enol intermediate. The rate-limiting step is the subsequent nucleophilic attack of this enol on the electrophilic carbonyl carbon of a second, protonated cyclopentanone molecule.

Research has shown that the density of the sulfonic acid sites on the catalyst support plays a crucial role in the reaction mechanism. At high acid site densities, the reaction tends to follow a Langmuir-Hinshelwood mechanism, where both reacting molecules are adsorbed on adjacent acid sites. In contrast, at lower densities, an Eley-Rideal mechanism, where the enol attacks a cyclopentanone molecule from the bulk liquid phase, is more likely. The presence of small amounts of water has been observed to enhance the reaction rate, potentially by facilitating proton transport and bridging distant acid sites.

The table below summarizes the conditions and outcomes for the self-condensation of cyclopentanone using a sulfonic acid-functionalized catalyst.

| Catalyst | Reactant | Temperature (°C) | Reaction Time (h) | Cyclopentanone Conversion (%) | Selectivity (Dimer/Trimer) |

|---|---|---|---|---|---|

| SO3H-APG (4 mmol/g) | Cyclopentanone | 150 | 4 | 85.53 | 69.04% / 28.41% |

The determination of kinetic parameters and the analysis of activation parameters through techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) are essential for elucidating reaction mechanisms and optimizing catalytic processes. VT-NMR allows for the study of dynamic chemical equilibria and the determination of energy barriers for conformational changes or reaction steps by observing changes in the NMR spectrum as a function of temperature.

However, a review of the publicly available scientific literature reveals a lack of specific studies focusing on the kinetic analysis of reactions catalyzed by this compound using variable-temperature NMR. While the technique is widely applied in catalysis research to understand reaction dynamics and catalyst-substrate interactions, specific data regarding activation energies, enthalpies, and entropies for transformations catalyzed by this compound are not readily found. Such studies would be valuable in providing deeper insights into its catalytic behavior.

Asymmetric Catalysis and Chiral Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral Brønsted acids have emerged as powerful tools for catalyzing a wide range of asymmetric transformations. By creating a chiral environment around the reacting species, these catalysts can direct the formation of one enantiomer over the other.

The Diels-Alder reaction is a powerful method for the construction of six-membered rings with high stereocontrol. The use of chiral catalysts, both Lewis and Brønsted acids, has been extensively explored to achieve enantioselectivity in these cycloadditions. In principle, chiral derivatives of this compound could serve as potent chiral Brønsted acid catalysts for such reactions. The cyclopentyl backbone offers a scaffold that can be functionalized with chiral substituents to create a well-defined chiral pocket.

Despite this potential, there is a notable absence of research in the scientific literature detailing the synthesis and application of chiral this compound derivatives as catalysts for asymmetric Diels-Alder reactions. The development of such catalysts remains an unexplored area that could offer new avenues for stereoselective synthesis.

The Friedel-Crafts reaction, which involves the alkylation or acylation of an aromatic ring, is a fundamental carbon-carbon bond-forming reaction. The development of stereoselective variants of this reaction is of significant interest. Chiral Brønsted acids have been successfully employed to catalyze enantioselective Friedel-Crafts alkylations by activating the electrophile and controlling the facial selectivity of the nucleophilic attack by the aromatic ring.

As with the Diels-Alder reaction, the application of this compound or its chiral derivatives in promoting stereoselective Friedel-Crafts reactions appears to be an area with limited to no published research. While strong Brønsted acids are known to catalyze Friedel-Crafts reactions, specific examples of stereoselective transformations using a catalyst based on a chiral this compound scaffold are not documented in the available literature.

Application in Polymerization Processes

Strong Brønsted acids, including various sulfonic acids, can act as initiators for cationic polymerization. In this type of chain-growth polymerization, the acid protonates a monomer, such as an alkene with electron-donating substituents, to generate a carbocationic active center. This cation then propagates by adding sequentially to other monomer units.

Given its strong acidity, this compound has the potential to be an effective initiator for cationic polymerization. It could be used to polymerize monomers like isobutylene, styrene, and vinyl ethers. The efficiency of the initiation and the characteristics of the resulting polymer (e.g., molecular weight, molecular weight distribution) would depend on factors such as the stability of the propagating carbocation, the nature of the counter-anion (cyclopentanesulfonate), the solvent, and the temperature.

However, a thorough review of the scientific literature does not yield specific examples or detailed studies on the application of this compound as a catalyst or initiator in polymerization processes. While the general principles of cationic polymerization suggest its potential utility, dedicated research on this specific application has not been widely reported.

Theoretical and Computational Chemistry Studies of Cyclopentanesulfonic Acid

In Silico Design of Novel Cyclopentanesulfonic Acid Derivatives

The absence of foundational computational data on the parent molecule means that there are no available studies on the in silico design and property prediction of its novel derivatives.

Until dedicated computational research on this compound is conducted and published, a comprehensive and scientifically rigorous article meeting the user's detailed requirements cannot be produced.

Predictive Modeling for Enhanced Reactivity and Selectivity

Predictive modeling for this compound would leverage computational chemistry to gain insights into its reactivity and selectivity in chemical reactions. This approach allows for the in-silico exploration of reaction mechanisms, transition states, and the influence of various factors on the reaction outcomes, thereby guiding experimental work to enhance efficiency and selectivity.

A cornerstone of these predictive models is Density Functional Theory (DFT), a computational method that investigates the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to model the effects of substituents on the acidity and regioselectivity of the sulfonic acid group. By analyzing parameters such as Mulliken charges, frontier molecular orbitals (HOMO and LUMO), and transition-state geometries, researchers can predict the most likely reaction pathways. For instance, the introduction of electron-withdrawing groups on the cyclopentane (B165970) ring is computationally predicted to enhance the electrophilicity of the sulfonic acid.

Key reactivity descriptors that would be calculated to build these predictive models are detailed in the table below.

| Descriptor | Definition | Predicted Influence on this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-occupied orbital. A higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity). | The specific energy value would be calculated, providing insight into its nucleophilic character. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital that is devoid of electrons. A lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). | The calculated LUMO energy would help in predicting its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | This value would be a key indicator of the overall chemical reactivity of this compound. |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (negative potential) and electron-poor (positive potential). | ESP maps would visually identify the acidic proton on the sulfonic acid group as a region of high positive potential, predicting it as the primary site for electrophilic interactions and proton donation. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | These calculated charges would quantify the partial positive charge on the sulfur atom and the acidic hydrogen, and the negative charges on the oxygen atoms, offering a numerical basis for predicting sites of interaction. |

These computational models would be instrumental in predicting how this compound behaves as a catalyst, particularly in acid-catalyzed reactions where its proton-donating capability is central. By simulating the interaction of the sulfonic acid with various substrates, it is possible to predict the reaction's activation energy and, consequently, its rate. This predictive power allows for the rational design of experiments to optimize reaction conditions for improved yield and selectivity.

Computational Screening for Catalytic and Biological Activities

Building upon the foundational understanding from predictive modeling, computational screening techniques can be employed to explore the potential of this compound in broader applications, such as catalysis and as a biologically active agent. These in silico methods allow for the rapid evaluation of the molecule against large libraries of virtual compounds or biological targets.

Catalytic Activity Screening:

Computational methods can be used to screen the catalytic potential of this compound for a wide range of organic reactions. This involves simulating the reaction mechanism with different substrates to determine the thermodynamic and kinetic feasibility of the catalyzed reaction.

For instance, in a virtual screen for its effectiveness in esterification reactions, this compound would be modeled alongside a carboxylic acid and an alcohol. The computational study would calculate the energy profile of the reaction pathway, including the formation of intermediates and the transition state for the ester formation. The calculated activation energy would provide a quantitative measure of its catalytic efficiency. A hypothetical screening of its catalytic activity for various reactions could yield data as presented in the table below.

| Reaction Type | Substrate Class | Predicted Activation Energy (kcal/mol) | Predicted Catalytic Efficacy |

| Esterification | Carboxylic Acids + Alcohols | Low | High |

| Friedel-Crafts Alkylation | Aromatic Compounds + Alkenes | Moderate | Moderate |

| Pinacol Rearrangement | Diols | Low | High |

| Hydrolysis | Esters | Moderate | Moderate |

Biological Activity Screening:

Molecular docking is a primary tool for the computational screening of biological activities. This technique predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a target protein. The strength of the interaction is estimated by a scoring function, which calculates a binding affinity or energy.

In a virtual screening campaign, the three-dimensional structure of this compound would be docked against a library of known biological targets, such as enzymes or receptors implicated in various diseases. A high predicted binding affinity for a particular target would suggest a potential biological interaction, warranting further experimental investigation.

A hypothetical molecular docking screen of this compound against a panel of enzymes could generate the following results:

| Enzyme Target | Therapeutic Area | Predicted Binding Affinity (kcal/mol) | Predicted Biological Activity |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -5.2 | Low |

| Carbonic Anhydrase | Diuretic | -6.8 | Moderate |

| HIV-1 Protease | Antiviral | -4.5 | Low |

| Tyrosine Kinase | Anticancer | -5.9 | Moderate |

It is important to emphasize that these computational predictions serve as a valuable starting point for drug discovery and catalyst development. The insights gained from predictive modeling and virtual screening significantly narrow down the experimental scope, saving time and resources. However, experimental validation remains essential to confirm the in silico findings and to fully characterize the reactivity, and catalytic and biological activities of this compound.

Advanced Spectroscopic Characterization of Cyclopentanesulfonic Acid and Its Derivatives

Vibrational Spectroscopy Applications (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the functional group analysis of cyclopentanesulfonic acid and its derivatives. These methods probe the vibrational modes of molecules, providing a characteristic fingerprint based on the types of bonds and their chemical environment.

The sulfonic acid group (-SO₃H) exhibits several distinct vibrational bands. The S=O stretching vibrations are particularly prominent. Typically, two strong absorption bands are observed in the IR spectrum corresponding to the asymmetric and symmetric stretching modes of the SO₂ group within the sulfonate moiety. The S-O stretching vibration from the S-OH group also gives a characteristic band. The O-H stretching vibration of the sulfonic acid group is generally observed as a broad band in the high-frequency region of the IR spectrum, often overlapping with other O-H or N-H stretching vibrations if present in the molecule.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the S=O and S-O stretching modes are typically strong and easily identifiable. The vibrations of the cyclopentane (B165970) ring, including C-H stretching and bending modes, as well as C-C stretching, are also observable in both IR and Raman spectra. asianpubs.orgresearchgate.net

Key Research Findings:

Studies on related sulfonic acid compounds, such as pyridine-3-sulfonic acid, have provided detailed assignments of vibrational modes. For pyridine-3-sulfonic acid, the νS-O stretching vibration is observed as a strong band around 1035 cm⁻¹ in the IR spectrum and 1034 cm⁻¹ in the Raman spectrum. asianpubs.org The SO₂ scissoring, wagging, twisting, and rocking deformations are also assigned to specific regions in the spectra. asianpubs.org For instance, the SO₂ scissoring modes are found at approximately 633 and 608 cm⁻¹ in the IR spectrum. asianpubs.org These findings on analogous structures serve as a valuable reference for interpreting the vibrational spectra of this compound and its derivatives. The influence of hydration on the vibrational frequencies of sulfonic acid groups has also been noted, with bands near 1130 cm⁻¹ being attributed to S-O-H bending vibrations in the absence of water. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200 - 2500 (broad) | Strong, Broad | Weak |

| C-H Stretch (Cyclopentane) | 3000 - 2850 | Medium to Strong | Medium to Strong |

| S=O Asymmetric Stretch | 1250 - 1160 | Strong | Medium |

| S=O Symmetric Stretch | 1080 - 1030 | Strong | Strong |

| S-O Stretch | ~1035 | Strong | Medium |

| SO₂ Scissoring | ~600 - 630 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution. hyphadiscovery.com Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the determination of the carbon skeleton and the placement of the sulfonic acid group.

In the ¹H NMR spectrum of this compound, the protons on the cyclopentane ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The proton attached to the carbon bearing the sulfonic acid group (the α-proton) is expected to resonate at a downfield chemical shift compared to the other ring protons due to the electron-withdrawing nature of the -SO₃H group.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the cyclopentane ring. The carbon atom directly bonded to the sulfonic acid group will be significantly deshielded and appear at a lower field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. hyphadiscovery.com

Variable-Temperature NMR for Kinetic Studies

Variable-temperature (VT) NMR is a powerful technique for investigating dynamic processes such as conformational changes and restricted bond rotations. ox.ac.ukacs.org For derivatives of this compound, VT NMR can be employed to study the kinetics of processes like ring flipping of the cyclopentane moiety or hindered rotation around single bonds, for example, in amide derivatives. acs.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature and subsequently calculate the activation energy (ΔG‡) for the dynamic process. acs.orguwf.edu This provides valuable information about the energy barriers associated with these conformational changes. ox.ac.ukoxinst.com

Advanced NMR Techniques for Stereochemical Analysis

For chiral derivatives of this compound, advanced NMR techniques are essential for determining their stereochemistry. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments for the enantiomers, leading to the separation of their NMR signals. This allows for the determination of enantiomeric excess.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about through-space proximity of protons. These techniques are invaluable for determining the relative stereochemistry of substituents on the cyclopentane ring by identifying which protons are close to each other in space.

Circular Dichroism (CD) Spectroscopy for Enantioselectivity Confirmation in Chiral Systems

Circular Dichroism (CD) spectroscopy is a vital technique for confirming the enantioselectivity of reactions producing chiral derivatives of this compound. libretexts.org This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org Since enantiomers have mirror-image structures, they will produce mirror-image CD spectra. nih.gov

The CD spectrum provides information about the absolute configuration of a chiral molecule. beilstein-journals.orgnih.gov The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer. acs.org By comparing the experimental CD spectrum of a newly synthesized compound with that of a known standard or with theoretical calculations, the absolute configuration can be assigned.

CD spectroscopy is also a powerful tool for determining the enantiomeric excess (ee) of a sample. units.it The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. units.it A linear relationship between the anisotropy factor (g-factor) and the enantiomeric excess can be established, allowing for a rapid and accurate determination of ee. units.it This is particularly useful in high-throughput screening of enantioselective catalysts. rsc.org

X-ray Crystallography for Ligand-Metal Coordination Geometry and Solid-State Structure

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of this compound and its derivatives in the solid state. This technique is particularly powerful for determining the precise bond lengths, bond angles, and torsion angles within the molecule.

| Structural Parameter | Significance |

|---|---|

| Bond Lengths | Provides information on bond order and strength. |

| Bond Angles | Defines the geometry around individual atoms. |

| Torsion Angles | Describes the conformation of the molecule. |

| Coordination Geometry | Elucidates the arrangement of ligands around a central metal atom. |

| Unit Cell Parameters | Defines the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a fundamental technique for the molecular characterization of this compound and its derivatives. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers insights into its structure. acs.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy. nih.gov

The fragmentation patterns of sulfonic acids in mass spectrometry are often characteristic. researchgate.net Common fragmentation pathways include the loss of SO₂, SO₃, or the entire sulfonic acid group. nih.govaaqr.org For instance, the observation of a fragment ion corresponding to [SO₃]⁻• is an indicator of sulfonic acids in negative ion mode. nih.gov The fragmentation of the cyclopentane ring can also provide structural information. Analysis of these fragmentation patterns can help to confirm the identity of a compound and to distinguish it from isomers.

Mass spectrometry is also a highly sensitive and selective technique for impurity profiling. sterlingpharmasolutions.com It can be used to detect and identify trace-level impurities, such as starting materials, byproducts, or degradation products. mdpi.com Coupling mass spectrometry with a separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the separation and identification of individual components in a mixture, making it an essential tool for quality control. sterlingpharmasolutions.commdpi.com

Synthesis and Reactivity of Cyclopentanesulfonic Acid Derivatives

Sulfonamide Derivatives: Synthesis and Conformational Analysis

Sulfonamide derivatives are a significant class of organic compounds with diverse applications. This subsection explores the synthesis and conformational characteristics of specific sulfonamide derivatives incorporating a cyclopentanesulfonic acid moiety.

The synthesis of N-[3-(lH-pyrrolo[2,3-b]pyridine-3-carbonyl)-phenyl]-sulfonamide involves a multi-step process. A plausible synthetic route commences with the preparation of the key intermediates: 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and an appropriately substituted aminophenylsulfonamide.

The 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a known compound, can be synthesized through various established methods in heterocyclic chemistry. nih.gov This carboxylic acid is then activated, for instance, by converting it to the corresponding acyl chloride or by using peptide coupling agents, to facilitate the subsequent amidation reaction.

The other key intermediate, a sulfonamide derivative of aniline, is prepared by the sulfonylation of an aniline derivative. The resulting aminophenylsulfonamide is then reacted with the activated 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to form the final N-[3-(lH-pyrrolo[2,3-b]pyridine-3-carbonyl)-phenyl]-sulfonamide product.

The solid-state properties of sulfonamide derivatives are of paramount importance for their formulation and bioavailability. These compounds can exist in various solid forms, including different crystalline polymorphs, solvates, and amorphous forms. Each form can exhibit distinct physical properties such as solubility, melting point, and stability, which in turn affect the biopharmaceutical performance of the active ingredient.

Table 1: Physicochemical and Biopharmaceutical Parameters of a Representative Sulfonamide Derivative

| Parameter | Value/Characteristic |

| Molecular Formula | C₂₀H₁₈N₄O₃S |

| Molecular Weight | 402.45 g/mol |

| LogP (calculated) | 3.5 - 4.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Predicted Solubility | Low in aqueous media |

| Predicted Permeability | Moderate to high |

| Potential Biological Target | Protein Kinases |

Cyclic Sulfonic Acid Esters (Sultones): Synthesis and Applications

Sultones are cyclic esters of hydroxysulfonic acids. This subsection discusses their preparation from dihydroxysulfonates and their application as electrolyte additives.

The synthesis of sultones can be achieved from dihydroxysulfonates through an intramolecular cyclization reaction. This process typically involves the removal of a molecule of water from a hydroxyalkanesulfonic acid. google.com The reaction is often carried out at elevated temperatures and sometimes under vacuum to facilitate the dehydration process. google.com The starting dihydroxysulfonates can be prepared by the sulfonation of diols or through other synthetic routes. The regioselectivity of the cyclization is dependent on the relative positions of the hydroxyl and sulfonic acid groups, with the formation of five- or six-membered rings being generally favored.

Sultones have emerged as important electrolyte additives in lithium-ion batteries. scilit.comsemanticscholar.orgresearchgate.net Their primary role is to improve the performance and safety of the battery by forming a stable solid electrolyte interphase (SEI) on the surface of the anode. rsc.org This protective layer prevents the decomposition of the electrolyte and the formation of lithium dendrites, which can lead to short circuits and thermal runaway.

Table 2: Common Sultone Additives and Their Effects in Lithium-ion Batteries

| Sultone Additive | Chemical Structure | Key Benefits |

| 1,3-Propane Sultone (PS) | C₃H₆O₃S | Forms a stable SEI, improves cycle life, enhances thermal stability. rsc.orghopaxfc.com |

| 1,4-Butane Sultone (BS) | C₄H₈O₃S | Similar benefits to PS, can affect SEI composition and properties. |

| Prop-1-ene-1,3-sultone (PES) | C₃H₄O₃S | Can form a more robust SEI layer, potentially offering better protection. |

Halogenated and Aminated this compound Derivatives

The introduction of halogen atoms or amino groups onto the this compound scaffold can significantly modify its chemical and physical properties. The synthesis of these derivatives typically involves the direct halogenation or amination of this compound or its precursors.

For halogenation, reagents such as elemental halogens (e.g., bromine, chlorine) or N-halosuccinimides can be used under appropriate reaction conditions. The position of halogenation on the cyclopentane (B165970) ring can be influenced by the reaction conditions and the presence of directing groups.

Aminated derivatives can be prepared through various methods, including the reduction of nitro-substituted cyclopentanesulfonic acids or the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the cyclopentane ring with an amine. These functionalized derivatives can serve as versatile building blocks for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Prostaglandin Derivatives Incorporating this compound Moieties

Prostaglandins are a class of lipid compounds derived from arachidonic acid, characterized by a cyclopentane ring with two side chains, one of which terminates in a carboxylic acid group. While extensive research has been conducted on the synthesis of prostaglandin analogues by modifying these side chains or esterifying the carboxyl group for therapeutic applications, the specific synthesis of prostaglandin derivatives that incorporate this compound moieties is not widely documented in scientific literature.

General Reactivity Patterns of this compound Derivatives in Organic Synthesis

The reactivity of this compound derivatives is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl group and the presence of a suitable leaving group. The most common reactive derivative used in organic synthesis is cyclopentanesulfonyl chloride, which serves as a versatile agent for introducing the cyclopentanesulfonyl moiety onto various nucleophiles.

The general reactivity pattern follows a nucleophilic substitution mechanism at the sulfur center. The electron-withdrawing oxygen atoms polarize the sulfur-oxygen bonds, rendering the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. When the derivative is a sulfonyl chloride, the chloride ion is an excellent leaving group, facilitating the reaction.

A primary application of this reactivity is the synthesis of sulfonamides through the reaction of cyclopentanesulfonyl chloride with primary or secondary amines. This reaction is robust and widely employed in medicinal chemistry to create stable, functional molecules. Other nucleophiles, such as alcohols and water, can also react with cyclopentanesulfonyl chloride to yield sulfonate esters and the parent sulfonic acid, respectively, although the reaction with amines is often the most synthetically utilized pathway.

The table below summarizes the general reactivity patterns of a key this compound derivative, cyclopentanesulfonyl chloride, with common classes of nucleophiles.

| Nucleophile Class | Nucleophile Example (Nu-H) | Product Class | Reaction Description |

| Amine (Primary/Secondary) | R-NH₂ or R₂NH | Sulfonamide | The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and formation of a stable sulfur-nitrogen bond. This reaction typically requires a base to neutralize the HCl byproduct. |

| Alcohol | R-OH | Sulfonate Ester | In the presence of a base, an alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center to form a sulfonate ester. |

| Water | H₂O | This compound | Hydrolysis occurs when cyclopentanesulfonyl chloride reacts with water, regenerating the parent this compound. This reaction is often considered an undesirable side reaction during the synthesis of other derivatives. |

Biomolecular Interactions and Biological Activity of Cyclopentanesulfonic Acid Derivatives

Mechanisms of Interaction with Biological Macromolecules

The biological activity of cyclopentanesulfonic acid derivatives is deeply rooted in the diverse non-covalent interactions they can form with biological targets like proteins and enzymes. These interactions are primarily driven by the distinct properties of the sulfonic acid head and the cyclopentane (B165970) tail.

The sulfonic acid moiety (-SO₃H) is a potent hydrogen bonding group. Hydrogen bonds are crucial for the structure and function of proteins and play a key role in molecular recognition between a ligand and its target. nih.govnih.gov The oxygen atoms of the sulfonic acid group are strong hydrogen bond acceptors, while the acidic proton can serve as a hydrogen bond donor. This allows derivatives of this compound to form directional interactions with polar residues in a protein's binding site, such as the side chains of serine, threonine, tryptophan, or with backbone amide groups. nih.govmdpi.com These hydrogen bonds are fundamental in anchoring the molecule to its target, contributing to binding affinity and specificity.

The cyclopentane ring is a nonpolar, saturated carbocycle that primarily engages in hydrophobic interactions. nih.gov In an aqueous biological environment, the "hydrophobic effect" drives this nonpolar ring into complementary nonpolar pockets or clefts on the surface of a receptor or enzyme, displacing ordered water molecules. This process is entropically favorable and significantly contributes to binding affinity. The puckered, three-dimensional structure of the cyclopentane ring allows it to fit snugly into these hydrophobic pockets, which are often lined with amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.govru.nl Studies on other small carbocycles, such as cyclobutane, in drug candidates have demonstrated that these moieties are optimal for complementing hydrophobic regions within a protein's binding pocket, thereby enhancing potency and selectivity. nih.govru.nl The conformational constraint imposed by the cyclopentane ring can also help to position other functional groups on the molecule for optimal interaction with the target. consensus.appacs.org

Precursor Role in Biologically Active Molecule Synthesis

The cyclopentane framework is considered an underappreciated but valuable scaffold for drug discovery. researchgate.net Its derivatives serve as important building blocks in the synthesis of complex, biologically active molecules due to their unique structural properties. researchgate.netorganic-chemistry.org

The distinct chemical properties of the cyclopentane ring and the sulfonic acid group (or its derivatives like sulfonamides) make them attractive starting points for medicinal chemistry programs. The cyclopentane ring provides a rigid scaffold that can be stereochemically controlled to explore the three-dimensional space of a binding site.

Key strategies in the design and synthesis of such pharmaceuticals include:

Ring Scaffolding : Using the cyclopentane ring as a core structure to which various pharmacophoric groups are attached. This approach was successfully used to develop potent muraymycin analogs with antibacterial activity by replacing a synthetically challenging ribose ring with a more tractable cyclopentane ring. nih.gov

Conformational Constraint : Introducing the cyclopentane ring to limit the conformational flexibility of a molecule. This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

Bioisosteric Replacement : The cyclopentane moiety can be used as a bioisostere for other groups, such as phenyl rings or other cycloalkanes, to improve physicochemical properties like solubility or metabolic stability. researchgate.net

An example of this design strategy is the synthesis of 1,2-disubstituted cyclopentanes as potent potentiators of AMPA receptors. These compounds were designed as ring-constrained analogs of a previously discovered series of 2-arylpropylsulfonamides to better define the structural requirements for activity.

Derivatives built upon a cyclopentane scaffold have shown promise in a wide range of therapeutic areas, demonstrating the versatility of this structural motif.

Antitumor Activity : Cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and shown to possess significant antiproliferative effects against various tumor cell lines. These molecules were designed as analogs of the anthracycline class of chemotherapy drugs, and their lipophilicity and cellular uptake were enhanced by the cyclopentane moiety. nih.gov

| Compound Type | Biological Target/Mechanism | Key Finding |

|---|---|---|

| 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides | DNA, Topoisomerase 1, ROS Induction, Lysosomes | Exhibit potent antiproliferative activity against multiple tumor cell lines, including those with multidrug resistance. The cyclopentane modification increased lipophilicity and cellular uptake. |

Antibacterial Activity : By replacing the ribose moiety of the natural antibiotic muraymycin with a cyclopentane ring, researchers developed analogs that inhibit the essential bacterial enzyme MraY. One such analog demonstrated antibacterial efficacy against Staphylococcus aureus, highlighting that the cyclopentane core is a viable and synthetically accessible substitute for the natural sugar ring. nih.gov

| Compound ID | Target Enzyme | Activity Noted |

|---|---|---|

| Analog 20 (JH-MR-23) | MraY (Phosphor-MurNAc-pentapeptide translocase) | Showed the most potent MraY inhibition among the synthesized analogs and exhibited antibacterial activity against S. aureus. |

Antiviral Activity : A series of cyclopentane derivatives were identified as potent and selective inhibitors of the influenza virus neuraminidase enzyme. These compounds, with a five-membered ring structure, showed powerful antiviral activity against a spectrum of influenza A and B virus strains in cell cultures. nih.gov

This compound Derivatives as Kinase Inhibitors and Related Biomedical Agents

This compound derivatives have emerged as a scaffold of interest in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is implicated in diseases such as cancer, making them important therapeutic targets. nih.gov The structural features of the cyclopentane ring allow for the development of compounds that can fit into the ATP-binding pocket of specific kinases.

One area of investigation involves analogs of tyrphostin AG17, which are known to inhibit tumor growth. nih.gov A notable example is the derivative TX-1123, a 2-hydroxyarylidene-4-cyclopentene-1,3-dione, which has demonstrated potent inhibitory activity against Src kinase (Src-K), a protein tyrosine kinase. nih.gov Research has shown that TX-1123 effectively inhibits Src-K with a half-maximal inhibitory concentration (IC50) of 2.2 μM. nih.gov The inhibitory activity of these derivatives is closely linked to how well they fit within the molecular pocket of the target kinase. nih.gov The exploration of such cyclopentane derivatives continues to be a strategy in the design of novel antineoplastic agents. nih.gov

| Compound Derivative | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| TX-1123 | Src kinase (Src-K) | 2.2 μM |

Advanced Computational and Experimental Approaches for Studying Biomolecular Interactions

To understand and predict the interaction between this compound derivatives and their biological targets, a combination of advanced computational and experimental techniques is employed. These methods provide detailed insights into binding modes, affinities, and the thermodynamics driving the interactions, which is crucial for rational drug design.

Protein-Ligand Docking is a computational method used to predict the preferred orientation and conformation of a ligand (such as a this compound derivative) when bound to a protein target, like a kinase. mdpi.com The process involves sampling various possible binding poses of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com This technique is instrumental in virtual screening to identify potential new inhibitors from large compound libraries. psu.edu To improve accuracy, flexible-docking methods can be used, which account for the conformational changes that both the ligand and the protein may undergo upon binding. psu.edunih.gov The primary goal is to identify ligands with novel chemotypes and favorable physical properties that can effectively target a specific protein conformation. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic view of the protein-ligand complex. mdpi.com Starting from a docked pose, MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion. mdpi.comnih.gov This allows researchers to assess the stability of the predicted binding mode and observe the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Analyses derived from MD simulations, including Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), can confirm the stability of the protein-ligand complex. mdpi.comnih.gov These simulations are crucial for understanding the conformational behavior of the substrate in the active site and can provide information useful for designing more potent and selective inhibitors. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event between two molecules in solution. researchgate.netnih.gov This label-free method allows for the simultaneous determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.comharvard.edu By providing a complete thermodynamic profile of the binding event, ITC helps to elucidate the driving forces behind the interaction, which is critical information for the drug discovery process. nih.govnih.gov

| Parameter | Symbol | Information Provided |

|---|---|---|

| Binding Affinity (Dissociation Constant) | KD | Strength of the binding interaction. |

| Stoichiometry | n | The ratio of ligand to protein in the complex. mdpi.com |

| Enthalpy Change | ΔH | Heat released or absorbed upon binding; relates to bond formation. harvard.edu |

| Entropy Change | ΔS | Change in disorder of the system upon binding. harvard.edu |

| Gibbs Free Energy Change | ΔG | Overall thermodynamic favorability of binding. mdpi.com |

Surface Plasmon Resonance (SPR) is another widely used label-free optical technique for studying biomolecular interactions in real-time. nih.govhelsinki.fi In an SPR experiment, one molecule (the ligand, e.g., the target kinase) is immobilized on a sensor surface, and its binding partner (the analyte, e.g., a this compound derivative) is flowed over the surface. nih.gov Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com This allows for the precise determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). mdpi.com SPR is highly sensitive, requires low sample consumption, and is valuable for screening and characterizing the binding kinetics of potential drug candidates. mdpi.comciteab.com

Compound Index

| Compound Name |

|---|

| This compound |

| TX-1123 |

| Tyrphostin AG17 |

| 2-Hydroxyarylidene-4-cyclopentene-1,3-dione |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways for Stereoselective Access

The synthesis of cyclopentanesulfonic acid derivatives with precise stereochemical control is a primary objective for future research. While methods for creating chiral cyclopentanes exist, their application to sulfonic acid-containing targets remains a developing area. The focus is on adapting modern asymmetric synthesis strategies to afford enantiomerically pure or enriched this compound analogues.

Key research thrusts include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-glutamic acid, to construct the cyclopentane (B165970) core with predefined stereocenters york.ac.uk. Subsequent functionalization and introduction of the sulfonic acid moiety could provide a reliable route to specific stereoisomers.

Organocascade Reactions: Designing novel cascade reactions that enable the rapid assembly of complex cyclopentane structures from simple precursors in a single operation. Methodologies using chiral isothiourea catalysts have proven effective in creating multiple contiguous stereocenters with high stereocontrol, a strategy that could be adapted for precursors of this compound nih.gov.

Asymmetric Cycloadditions: Exploring enantioselective [3+2] cycloaddition reactions to construct the five-membered ring. The development of chiral catalysts for these transformations could allow for the direct synthesis of cyclopentenes with high enantiomeric excess, which can then be functionalized to the target sulfonic acids nih.gov.

Functionalization of Chiral Building Blocks: Leveraging established methods for the asymmetric synthesis of cyclopentenones as key intermediates nih.gov. These chiral synthons offer multiple avenues for the stereoselective introduction of a sulfur-based functional group, which can be subsequently oxidized to the sulfonic acid.

These approaches aim to move beyond racemic preparations and provide systematic access to the full range of stereoisomers, which is critical for applications in catalysis and medicinal chemistry where chirality dictates function.

| Synthetic Strategy | Potential Precursor/Intermediate | Key Advantage |

| Chiral Pool Synthesis | L-glutamic acid derived sulfones | Utilizes inexpensive, naturally occurring chiral molecules york.ac.uk. |

| Organocascade Process | Unsaturated acid chlorides | Rapid construction of complexity with high stereocontrol nih.gov. |

| Asymmetric Cycloaddition | Silylated indenes | Direct formation of the carbocycle with induced chirality nih.gov. |

| Chiral Building Blocks | Enantiopure cyclopentenones | Versatile intermediates for diverse functionalization nih.gov. |

Integration of this compound into Advanced Materials Science

The unique combination of a stable cycloalkane ring and a strongly acidic functional group makes this compound an attractive component for advanced materials. Research is focused on incorporating this moiety into polymeric structures to create materials with tailored properties for specific applications, particularly in ion exchange and separation technologies.

Future directions in this area involve:

Polymer Functionalization: Developing methods to graft this compound onto existing polymer backbones or to polymerize monomers containing the cyclopentanesulfonate group. This allows for the creation of functional polymers with high densities of sulfonic acid sites.

Ion Exchange Membranes: Fabricating novel cation-exchange membranes for applications such as electrodialysis and fuel cells semanticscholar.org. The aliphatic nature of the cyclopentane ring may offer advantages in terms of chemical and thermal stability compared to traditional sulfonated aromatic polymers. Research will compare the performance metrics of these new membranes, such as ion conductivity, permselectivity, and durability, against established materials like Nafion, which features perfluorinated sulfonic acid groups mdpi.com.

Solid Acid Catalysts: Immobilizing this compound onto solid supports (e.g., silica (B1680970), resins) to create heterogeneous catalysts. These materials combine the strong acidity of the molecule with the practical benefits of a solid catalyst, such as ease of separation and recyclability, contributing to greener chemical processes.

The primary goal is to investigate how the distinct structure of the cyclopentane group influences the macroscopic properties of these materials, potentially leading to enhanced performance in demanding chemical environments.

| Material Application | Key Property Conferred by Sulfonic Acid Group | Potential Advantage of Cyclopentane Ring |

| Cation-Exchange Membranes | Ion conductivity, Permselectivity | Enhanced thermal and chemical stability |

| Solid Acid Catalysts | Strong Brønsted acidity | Robust, non-leaching catalytic sites |

| Functional Polymers | Hydrophilicity, Reactivity | Control over polymer morphology and solubility |

Expansion of Catalytic Scope and Enantioselective Methodologies

This compound is already recognized as a strong Brønsted acid catalyst, suitable for reactions where traditional mineral acids are too corrosive vulcanchem.com. A major frontier of research is the development of chiral derivatives of this compound to function as enantioselective organocatalysts. This involves leveraging the cyclopentane scaffold to create a well-defined chiral environment around the acidic proton.

Emerging research avenues include:

Design of Chiral Brønsted Acids: The synthesis of sterically demanding, chiral cyclopentanesulfonic acids inspired by the success of chiral phosphoric acids (e.g., BINOL-derived catalysts) beilstein-journals.orgbeilstein-journals.org. By installing bulky substituents on the cyclopentane ring, it may be possible to create a chiral pocket that can effectively control the stereochemical outcome of reactions.

Asymmetric Rearrangements and Cyclizations: Applying these novel chiral catalysts to important organic transformations, such as the Piancatelli rearrangement, which generates valuable aminocyclopentenones nih.gov. The goal is to achieve high yields and excellent enantioselectivities for a broad range of substrates.

Bifunctional Catalysis: Designing this compound derivatives that incorporate a second functional group (e.g., a Lewis base) to enable bifunctional catalysis. Such catalysts could activate both the electrophile and the nucleophile simultaneously, leading to highly efficient and selective transformations.